molecular formula C21H24ClF2N3O4 B605152 Avarofloxacin hydrochloride CAS No. 1001162-01-1

Avarofloxacin hydrochloride

Cat. No.: B605152
CAS No.: 1001162-01-1
M. Wt: 455.9 g/mol
InChI Key: RDXCNSOGHLLWDV-YFMOEUEHSA-N
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Description

Acorafloxacin hydrochloride is a synthetic fluoroquinolone antibiotic known for its broad-spectrum antibacterial activity. It is primarily used to inhibit bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication, transcription, and repair .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acorafloxacin hydrochloride involves multiple steps, starting from the preparation of the quinolone core structure. The key steps include:

Industrial Production Methods

Industrial production of acorafloxacin hydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

Acorafloxacin hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substituting agents: Such as halogens and alkylating agents

Major Products Formed

The major products formed from these reactions include various derivatives of acorafloxacin hydrochloride with modified antibacterial properties .

Scientific Research Applications

Acorafloxacin hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying fluoroquinolone synthesis and reactivity.

    Biology: Investigated for its effects on bacterial DNA replication and repair mechanisms.

    Medicine: Explored for its potential in treating bacterial infections, particularly those resistant to other antibiotics.

    Industry: Utilized in the development of new antibacterial agents and formulations

Mechanism of Action

Acorafloxacin hydrochloride exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for maintaining the supercoiled structure of bacterial DNA, which is necessary for replication and transcription. By inhibiting these enzymes, acorafloxacin hydrochloride prevents bacterial DNA replication, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to acorafloxacin hydrochloride include other fluoroquinolones such as:

Uniqueness

Acorafloxacin hydrochloride is unique due to its specific molecular structure, which provides enhanced activity against a broad range of bacterial pathogens. Its ability to inhibit both DNA gyrase and topoisomerase IV makes it particularly effective against bacteria that have developed resistance to other antibiotics .

Properties

CAS No.

1001162-01-1

Molecular Formula

C21H24ClF2N3O4

Molecular Weight

455.9 g/mol

IUPAC Name

7-[(3E)-3-(2-amino-1-fluoroethylidene)piperidin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C21H23F2N3O4.ClH/c1-30-20-17-13(19(27)14(21(28)29)10-26(17)12-4-5-12)7-15(22)18(20)25-6-2-3-11(9-25)16(23)8-24;/h7,10,12H,2-6,8-9,24H2,1H3,(H,28,29);1H/b16-11+;

InChI Key

RDXCNSOGHLLWDV-YFMOEUEHSA-N

SMILES

COC1=C2C(=CC(=C1N3CCCC(=C(CN)F)C3)F)C(=O)C(=CN2C4CC4)C(=O)O.Cl

Isomeric SMILES

COC1=C2C(=CC(=C1N3CCC/C(=C(/CN)\F)/C3)F)C(=O)C(=CN2C4CC4)C(=O)O.Cl

Canonical SMILES

COC1=C2C(=CC(=C1N3CCCC(=C(CN)F)C3)F)C(=O)C(=CN2C4CC4)C(=O)O.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Acorafloxacin HCl;  Acorafloxacin hydrochloride;  JNJ-Q2 hydrochloride;  JNJ-Q2 HCl;  JNJ-32729463;  JNJ 32729463;  JNJ32729463;  JNJ-Q2;  Acorafloxacin;  Avarofloxacin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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